6-Methylideneandrosta-1,4-diene-3,17-dione, commonly known as exemestane, is a synthetic steroidal compound classified as an aromatase inhibitor. It is primarily utilized in the treatment of estrogen receptor-positive breast cancer in postmenopausal women. The compound works by irreversibly binding to the aromatase enzyme, thus inhibiting the conversion of androgens to estrogens, leading to reduced estrogen levels in the body.
6-Methylideneandrosta-1,4-diene-3,17-dione is classified under the following categories:
The synthesis of 6-Methylideneandrosta-1,4-diene-3,17-dione involves several methods that modify androsta-1,4-diene-3,17-dione through various organic reactions.
The typical reaction conditions include:
The molecular structure of 6-Methylideneandrosta-1,4-diene-3,17-dione consists of a steroid nucleus with specific functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H24O2 |
| Molar Mass | 296.4 g/mol |
| Melting Point | 155.13°C |
| Density | 1.13 g/cm³ |
| Solubility | Soluble in DMSO |
The compound features a double bond between carbons at positions 1 and 4, along with a methylidene group at position 6 .
6-Methylideneandrosta-1,4-diene-3,17-dione can undergo various chemical reactions:
The outcomes of these reactions depend on the specific reagents and conditions used. For instance:
6-Methylideneandrosta-1,4-diene-3,17-dione acts primarily as an aromatase inhibitor by irreversibly binding to the aromatase enzyme.
This binding inhibits the enzyme's activity and prevents the conversion of androgens into estrogens. The resulting decrease in estrogen levels is beneficial in treating estrogen-dependent cancers . The molecular target is specifically the aromatase enzyme involved in estrogen biosynthesis.
The physical and chemical properties of 6-Methylideneandrosta-1,4-diene-3,17-dione are critical for its application in pharmaceuticals.
Relevant chemical properties include:
6-Methylideneandrosta-1,4-diene-3,17-dione has several scientific applications:
6-Methylideneandrosta-1,4-diene-3,17-dione was first synthesized in the 1980s as part of a program to develop irreversible aromatase inhibitors. Initially designated FCE 24304 (Farmitalia Carlo Erba), its core structure was engineered by modifying the androstenedione backbone. Key modifications included the introduction of a C1-C2 double bond and a C6 exocyclic methylidene group, which conferred unique biochemical properties [2] [5]. The compound was later assigned the systematic IUPAC name (8R,9S,10R,13S,14S)-10,13-dimethyl-6-methylidene-7,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,17-dione and the CAS registry number 107868-30-4 [1] [6].
The transition from a research compound to a pharmaceutical agent culminated in the adoption of the International Nonproprietary Name (INN) exemestane. Marketed under the brand name Aromasin, exemestane received FDA approval in 1999 for advanced breast cancer. The nomenclature evolution reflects both chemical specificity (emphasizing the C6 methylidene moiety) and therapeutic function (suffix "-estane" denoting steroidal aromatase inhibition) [5] [6].
Table 1: Nomenclature Timeline of 6-Methylideneandrosta-1,4-diene-3,17-dione
| Year | Designation | Context |
|---|---|---|
| 1988 | FCE 24304 | Experimental code in preclinical studies |
| 1990s | Exemestane (INN) | Global pharmaceutical standardization |
| 1999 | Aromasin® | Brand name for clinical formulation |
| Ongoing | C₂₀H₂₄O₂ (Molecular Formula) | Chemical databases and research literature |
CAS No.:
CAS No.: 13982-63-3
CAS No.: 2406-52-2
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8